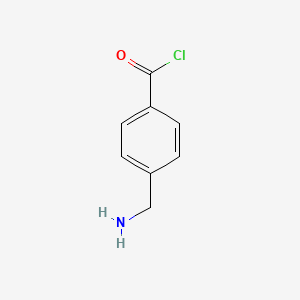

4-(Aminomethyl)benzoyl chloride

Description

BenchChem offers high-quality 4-(Aminomethyl)benzoyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Aminomethyl)benzoyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(aminomethyl)benzoyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO/c9-8(11)7-3-1-6(5-10)2-4-7/h1-4H,5,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXLIYRDGWPUNTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)C(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80598990 | |

| Record name | 4-(Aminomethyl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80598990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.61 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80610-53-3 | |

| Record name | 4-(Aminomethyl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80598990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Preparation of 4-(Aminomethyl)benzoyl Chloride Hydrochloride: An In-Depth Technical Guide

Abstract

This guide details the synthesis, isolation, and handling of 4-(aminomethyl)benzoyl chloride hydrochloride , a critical bifunctional building block used in the development of peptidomimetics, protease inhibitors, and high-performance polymers. Unlike simple acid chlorides, this compound possesses a nucleophilic amine and an electrophilic acid chloride within the same carbon skeleton. The protocol relies on a "Protonation-Protection" strategy , utilizing the in-situ generation of hydrogen chloride to mask the amine as a non-nucleophilic ammonium salt (

Strategic Overview & Retrosynthesis

The Chemoselectivity Challenge

The synthesis of amino-acid chlorides presents a fundamental challenge: the starting material contains both an amine (nucleophile) and a carboxylic acid (electrophile precursor).

-

Risk: Activation of the carboxyl group in the presence of a free amine leads to rapid intermolecular nucleophilic attack, resulting in polymerization (polyamide formation).

-

Solution: The amine must be deactivated. While protecting groups (Boc, Fmoc) are common, they add deprotection steps. The most efficient route for this specific scaffold is salt formation . By converting the amine to its hydrochloride salt (

), the lone pair is sequestered, rendering the group non-nucleophilic and stable to the acidic chlorination conditions.

Reaction Pathway

The synthesis utilizes 4-(aminomethyl)benzoic acid (PAMBA) as the starting material and thionyl chloride (

Experimental Protocol

Materials & Equipment

-

Starting Material: 4-(Aminomethyl)benzoic acid (CAS: 56-91-7), >98% purity, finely ground and dried.

-

Reagent: Thionyl Chloride (

), ReagentPlus® grade, >99%. -

Solvents: Anhydrous Diethyl Ether or Dichloromethane (DCM) for workup.

-

Equipment:

-

Flame-dried 2-neck round-bottom flask (RBF).

-

Reflux condenser with

drying tube or inert gas (Ar/ -

Rotary evaporator with acid-resistant seals.

-

Vacuum desiccator.

-

Step-by-Step Procedure

Step 1: Preparation and Setup

-

Drying: Dry the 4-(aminomethyl)benzoic acid in a vacuum oven at 60°C for 4 hours to remove trace moisture. Water reacts violently with

and reduces yield. -

Assembly: Assemble the glassware under a flow of dry nitrogen. Place 5.0 g (33.1 mmol) of the dried starting material into the RBF.

Step 2: Chlorination Reaction

-

Addition: Add 25 mL (approx. 340 mmol, ~10 equiv) of thionyl chloride to the flask. The large excess acts as the solvent.

-

Note: The starting material is zwitterionic and likely insoluble at room temperature, forming a white suspension.

-

-

Activation: Add a magnetic stir bar and begin stirring.

-

Reflux: Heat the mixture to reflux (bath temperature ~80°C).

-

Completion: Maintain reflux for 2–4 hours. The reaction is typically considered complete when gas evolution ceases and the suspension appearance changes (the product, being an ionic salt, may remain as a suspension or partially dissolve depending on concentration).

Step 3: Isolation (Critical for Stability)

-

Evaporation: Cool the mixture to room temperature. Connect the flask to a rotary evaporator. Remove the excess thionyl chloride under reduced pressure (water bath < 40°C).

-

Caution: Use a liquid nitrogen trap to protect the vacuum pump from corrosive

vapors.

-

-

Trituration: The residue will be a solid or semi-solid oil. Add 50 mL of anhydrous diethyl ether or dichloromethane.

-

Filtration/Washing: Vigorously stir to triturate the solid. The product is insoluble in ether, while residual

remains in solution. Filter the off-white solid rapidly under a blanket of nitrogen. -

Drying: Dry the solid in a vacuum desiccator over

or

Mechanistic Insight & Visualization

The reaction proceeds via the activation of the carboxylic acid by thionyl chloride, forming an intermediate acyl chlorosulfite.[1] Crucially, the HCl generated in the first moments of the reaction (or upon initial heating) protonates the amine.

Figure 1: Mechanistic pathway highlighting the critical protonation step that protects the amine functionality.

Quality Control & Characterization

| Parameter | Specification | Method |

| Appearance | White to off-white crystalline solid | Visual Inspection |

| Melting Point | >200°C (Decomposes) | Capillary Method |

| IR Spectroscopy | C=O[3] Stretch: ~1770–1790 cm⁻¹ | ATR-FTIR (Solid) |

| Solubility | Soluble in acidic water, DMSO; Reacts with alcohols | Solubility Test |

| Reactivity Test | Immediate precipitate with | Qualitative |

Note on Analytics: Standard LC-MS using protic solvents (methanol/water) will derivatize the compound back to the methyl ester or acid. To analyze the intact acid chloride, quench a sample with dry methanol and analyze the resulting methyl ester.

Handling, Storage, and Safety[5][6]

Moisture Sensitivity

Acid chlorides are extremely hygroscopic. Hydrolysis regenerates the parent acid and releases HCl gas.

-

Storage: Store in a tightly sealed vial under Argon at -20°C.

-

Handling: Always handle in a fume hood. Minimize exposure to atmospheric moisture.[4]

Safety Hazards

-

Thionyl Chloride: Highly toxic, corrosive, and reacts violently with water. Causes severe skin burns and eye damage.[5]

-

HCl/SO2 Gas: Severe respiratory irritants.

Workflow Diagram

Figure 2: Operational workflow for the synthesis of 4-(aminomethyl)benzoyl chloride HCl.

References

-

BenchChem. An In-depth Technical Guide to the Electrophilic Reactivity of 4-Aminobenzoyl Chloride. (Accessed 2023).[6]

-

Master Organic Chemistry. Thionyl Chloride (SOCl2) – Reaction With Carboxylic Acids to Give Acid Halides.[1][7]

-

PrepChem. Preparation of benzoyl chloride.

-

Sigma-Aldrich. Product Specification: 4-(Aminomethyl)benzoic acid.

-

PubChem. 4-(Aminomethyl)benzoyl chloride Compound Summary.[3]

Sources

- 1. orgosolver.com [orgosolver.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. 4-(Aminomethyl)benzoyl chloride | C8H8ClNO | CID 19604111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

Engineering Rigid Spacers in Peptide Synthesis: A Technical Guide to 4-(Aminomethyl)benzoyl chloride

Executive Summary

4-(Aminomethyl)benzoyl chloride (CAS: 80610-53-3) is a highly reactive, bifunctional building block utilized extensively in advanced organic synthesis, supramolecular chemistry, and solid-phase peptide synthesis (SPPS) (1)[1]. Due to its rigid aromatic backbone, it serves as an excellent spacer for controlling epitope topography in nanoscale scaffolds, allowing researchers to dictate cellular responses independent of epitope density (2)[2]. This whitepaper provides an in-depth analysis of its physicochemical properties, the mechanistic rationale behind its handling, and validated protocols for its in situ generation.

Physicochemical Profiling & Structural Dynamics

Understanding the baseline properties of 4-(Aminomethyl)benzoyl chloride is critical for predicting its behavior in complex synthetic pathways.

| Property | Value / Description |

| IUPAC Name | 4-(aminomethyl)benzoyl chloride |

| CAS Number | 80610-53-3 |

| Molecular Formula | C8H8ClNO |

| Molecular Weight | 169.61 g/mol |

| SMILES | C1=CC(=CC=C1CN)C(=O)Cl |

| Structural Precursor (Fmoc-protected) | Fmoc-4-(aminomethyl)benzoic acid (CAS: 164470-64-8) |

| Reactivity Profile | Highly electrophilic (acyl chloride) and nucleophilic (amine) |

Data sourced from PubChem[1] and Chem-Impex[3].

Mechanistic Insight: The Self-Polymerization Paradox

The free base form of 4-(aminomethyl)benzoyl chloride is intrinsically unstable under ambient conditions. The molecule possesses both a nucleophilic primary amine (-NH2) and a highly electrophilic acyl chloride (-COCl). This dual reactivity triggers rapid intermolecular amidation, resulting in uncontrolled self-polymerization into polyamides (1)[1].

To bypass this kinetic trap and harness the molecule for precise step-growth synthesis, researchers must neutralize the amine's nucleophilicity. This is achieved via two primary strategies:

-

Protonation: Handling the compound as a hydrochloride salt.

-

Steric/Electronic Shielding: Utilizing a protecting group, most predominantly the fluorenylmethyloxycarbonyl (Fmoc) group. The resulting intermediate, Fmoc-4-(aminomethyl)benzoyl chloride, is the standard for modern SPPS (3)[3].

Experimental Protocol: In Situ Generation and SPPS Coupling

Because isolated acyl chlorides are susceptible to atmospheric hydrolysis, generating Fmoc-4-(aminomethyl)benzoyl chloride in situ immediately prior to coupling maximizes yield.

The Causality of Reagent Selection

-

Oxalyl Chloride vs. Thionyl Chloride: Oxalyl chloride is selected because its byproducts (CO, CO2, and HCl) are entirely gaseous. This drives the reaction to completion via Le Chatelier's principle and allows for purification by simple vacuum concentration, avoiding harsh aqueous workups.

-

Catalytic DMF: N,N-Dimethylformamide (DMF) is not merely a solvent additive; it reacts with oxalyl chloride to form the Vilsmeier-Haack reagent (chloromethylene-N,N-dimethyliminium chloride), which is the active chlorinating species.

-

Self-Validating Checkpoint: The reaction transitions from a heterogeneous suspension to a homogeneous pale yellow solution, providing a reliable visual cue of complete acyl chloride formation.

Step-by-Step Methodology

-

Suspension: Suspend 612 mg of Fmoc-4-(aminomethyl)benzoic acid in 5 mL of anhydrous dichloromethane (CH2Cl2) under an inert atmosphere (nitrogen or argon) (2)[2].

-

Activation: Add 4.0 mL of oxalyl chloride to the suspension[2].

-

Catalysis: Inject 10 µL of anhydrous DMF. Caution: Vigorous gas evolution (CO, CO2, HCl) will occur.

-

Reaction: Stir the mixture at room temperature (RT) for 2 hours. The reaction is complete when the mixture becomes completely homogeneous[2].

-

Purification (Concentration in vacuo): Concentrate the pale yellow solution under vacuum. To ensure complete removal of residual oxalyl chloride, reconstitute the residue in fresh dry CH2Cl2 and concentrate again[2].

-

Drying: Dry the resulting white powder under high vacuum. The product is now ready for immediate use in SPPS without further purification[2].

-

Coupling: For peptide coupling, dissolve the generated acid chloride (4 equivalents) in N-Methyl-2-pyrrolidone (NMP) and add 6 equivalents of N,N-Diisopropylethylamine (DIEA). Introduce this to the resin-bound peptide[2].

Applications in Supramolecular Chemistry

In tissue engineering, the spatial arrangement of biological cues (epitope topography) dictates cellular response. By incorporating the rigid 4-(aminomethyl)benzoyl moiety into peptide amphiphiles, researchers can create high-persistence-length nanofibers. Unlike flexible PEG linkers, this rigid aromatic spacer restricts the conformational freedom of the attached epitope (e.g., RGDS), presenting it in a highly defined orientation that enhances focal adhesion and bioactivity (2)[2].

Workflow Visualization

Workflow: In situ activation of Fmoc-4-(aminomethyl)benzoic acid for SPPS coupling.

References

-

Title: Epitope topography controls bioactivity in supramolecular nanofibers Source: PMC - NIH URL: [Link]

-

Title: 4-(Aminomethyl)benzoyl chloride | C8H8ClNO | CID 19604111 Source: PubChem URL: [Link]

Sources

The Definitive Guide to 4-(Aminomethyl)benzoyl Chloride: Molecular Properties, Bifunctional Reactivity, and Synthetic Workflows

Executive Summary

4-(Aminomethyl)benzoyl chloride is a highly reactive, bifunctional building block utilized extensively in medicinal chemistry, solid-phase peptide synthesis (SPPS), and the development of supramolecular biomaterials. Characterized by the presence of both an electrophilic acyl chloride and a nucleophilic primary amine, this molecule presents unique mechanistic challenges—specifically, the propensity for rapid self-polymerization. This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural dynamics, and field-validated synthetic protocols.

Molecular Identity and Physicochemical Data

Understanding the baseline metrics of 4-(Aminomethyl)benzoyl chloride is critical for stoichiometric calculations and solvent selection. Because the free base form is transient and highly unstable, it is typically synthesized, isolated, and stored either as a hydrochloride salt or as an N-protected derivative (e.g., Fmoc or Boc).

Table 1: Physicochemical Properties Summary

| Property | Free Base | Hydrochloride Salt |

| Molecular Formula | C8H8ClNO[1] | C8H9Cl2NO |

| Molecular Weight | 169.61 g/mol [1] | 206.07 g/mol |

| CAS Registry Number | 80610-53-3[1] | N/A (Salt-specific) |

| PubChem CID | 19604111[1] | N/A |

| Physical State | Unstable transient intermediate | White to off-white powder |

| Solubility | Reacts violently with water/alcohols | Soluble in polar aprotic solvents (DMF, DMSO) |

Mechanistic Causality: The Bifunctional Dilemma

The core challenge in handling 4-(Aminomethyl)benzoyl chloride lies in its inherent bifunctionality. The primary amine (-NH₂) is a strong nucleophile, while the acyl chloride (-COCl) is a highly reactive electrophile. If generated as a free base in a neutral or basic environment, the molecule undergoes rapid intermolecular nucleophilic acyl substitution, resulting in the uncontrolled formation of poly(4-aminomethylbenzamide) derivatives.

To arrest this polymerization and harness the molecule for targeted synthesis, chemists must employ one of two primary stabilization strategies:

-

Protonation: Converting the amine into a non-nucleophilic ammonium salt (hydrochloride) during synthesis by utilizing acidic conditions.

-

Steric/Electronic Protection: Masking the amine with a protecting group (e.g., Fmoc) prior to the formation of the acyl chloride.

Divergent reaction pathways of 4-(Aminomethyl)benzoyl chloride based on stabilization strategies.

Validated Synthetic Protocols

Protocol: Synthesis of Fmoc-4-(aminomethyl)benzoyl chloride

Because the unprotected acyl chloride is difficult to isolate and utilize selectively, researchers frequently synthesize the Fmoc-protected variant for direct use in Solid Phase Peptide Synthesis (SPPS). The following protocol is adapted from established methodologies for generating peptide amphiphiles[2].

Causality of Experimental Choices:

-

Oxalyl Chloride vs. Thionyl Chloride: Oxalyl chloride is preferred because its byproducts (CO, CO₂, HCl) are entirely gaseous. This drives the reaction forward via Le Chatelier's principle and allows for the removal of excess reagent in vacuo at room temperature, preventing the thermal degradation of the Fmoc protecting group.

-

Catalytic DMF: N,N-Dimethylformamide acts as a catalyst by reacting with oxalyl chloride to form the highly electrophilic Vilsmeier-Haack intermediate, which subsequently attacks the carboxylic acid to form the acyl chloride.

Step-by-Step Methodology (Self-Validating System):

-

Preparation: Suspend 612 mg of Fmoc-4-(aminomethyl)benzoic acid in 5 mL of anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (N₂ or Ar).

-

In-Process Control (IPC): The suspension will initially appear cloudy and heterogeneous.

-

-

Catalysis: Add 10 µL of anhydrous DMF to the suspension[2].

-

Chlorination: Slowly add 4.0 mL of oxalyl chloride dropwise[2].

-

Caution: Vigorous gas evolution (CO, CO₂) will occur immediately.

-

-

Reaction Propagation: Stir the mixture at room temperature (20–25°C) for 2 hours[2].

-

Self-Validation Check: The reaction is deemed complete when the mixture transitions from a cloudy suspension to a homogeneous, pale yellow solution, indicating the full conversion of the insoluble carboxylic acid to the highly soluble acyl chloride[2].

-

-

Solvent Removal: Concentrate the pale yellow solution in vacuo[2].

-

Azeotropic Drying: To ensure complete removal of residual oxalyl chloride, re-dissolve the residue in 5 mL of anhydrous CH₂Cl₂ and concentrate in vacuo a second time[2].

-

Isolation: Dry the resulting product under high vacuum for 4 hours to afford Fmoc-4-(aminomethyl)benzoyl chloride as a white powder[2]. Use immediately in SPPS or store under argon at -20°C.

Step-by-step synthetic workflow for Fmoc-4-(aminomethyl)benzoyl chloride.

Applications in Drug Development

-

Supramolecular Nanofibers: The Fmoc-protected derivative is a critical building block in synthesizing peptide amphiphiles (PAs)[2]. By coupling this molecule to a peptide sequence, researchers can create synthetic extracellular matrices (ECMs) that direct cell behavior, promote fibroblast spreading, and facilitate tissue regeneration[2].

-

Antifibrinolytic Analogs: The structural backbone is closely related to p-aminomethylbenzoic acid (PAMBA), a well-documented antifibrinolytic agent. The acyl chloride serves as an essential intermediate to synthesize complex amide-linked prodrugs that improve the oral bioavailability and half-life of these therapeutics.

Quality Control and Analytical Validation

To ensure the integrity of the synthesized 4-(aminomethyl)benzoyl chloride (or its protected derivatives) before downstream application, the following analytical checks must be performed:

-

Fourier-Transform Infrared Spectroscopy (FT-IR): The most rapid diagnostic tool. A successful conversion from carboxylic acid to acyl chloride is marked by the disappearance of the broad O-H stretch (3300–2500 cm⁻¹) and a distinct shift of the carbonyl (C=O) stretch from ~1680 cm⁻¹ to a sharp, intense peak at ~1770 cm⁻¹ .

-

Nuclear Magnetic Resonance (¹H-NMR): Conducted in anhydrous CDCl₃. The disappearance of the carboxylic acid proton (~12 ppm) confirms the reaction. Note: Ensure NMR tubes and deuterated solvents are strictly anhydrous to prevent rapid hydrolysis back to the starting material.

References

-

Title: 4-(Aminomethyl)benzoyl chloride | C8H8ClNO | CID 19604111 Source: PubChem (National Center for Biotechnology Information) URL: [Link]

-

Title: Epitope topography controls bioactivity in supramolecular nanofibers Source: PMC - National Institutes of Health (NIH) URL: [Link]

Sources

A Comprehensive Technical Guide to 4-(Aminomethyl)benzoyl Chloride: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Aminomethyl)benzoyl chloride is a bifunctional molecule of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a reactive acyl chloride and a nucleophilic aminomethyl group on a benzene ring, makes it a versatile building block for the creation of complex molecular architectures. This guide, intended for researchers, scientists, and professionals in drug development, provides an in-depth exploration of its nomenclature, chemical properties, synthesis, and applications, with a particular focus on its role in the synthesis of pharmacologically active compounds. The hydrochloride salt of this compound is often used in practice to improve stability and handling.

Nomenclature and Identification

The systematic and unambiguous naming of chemical compounds is crucial for effective scientific communication. This section details the IUPAC name and common synonyms for 4-(aminomethyl)benzoyl chloride and its hydrochloride salt.

IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) name for the parent compound is 4-(aminomethyl)benzoyl chloride [1].

Synonyms

In literature and commercial catalogs, 4-(aminomethyl)benzoyl chloride and its hydrochloride salt are known by several other names. A comprehensive, though not exhaustive, list is provided below:

-

4-(Aminomethyl)benzoyl chloride: [1]

-

Benzoyl chloride, 4-(aminomethyl)-

-

p-(Aminomethyl)benzoyl chloride

-

-

4-(Aminomethyl)benzoyl chloride hydrochloride:

Chemical Identifiers

| Identifier | 4-(Aminomethyl)benzoyl chloride | 4-(Aminomethyl)benzoyl chloride hydrochloride |

| CAS Number | 80610-53-3[1] | 24095-40-7 (for a related benzophenone derivative) |

| PubChem CID | 19604111[1] | N/A |

| Molecular Formula | C₈H₈ClNO[1] | C₈H₉Cl₂NO |

| Molecular Weight | 169.61 g/mol [1] | 206.07 g/mol |

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reagent is fundamental to its successful application in synthesis and drug design.

| Property | Value |

| Appearance | White to off-white solid |

| Melting Point | 274-279 °C (decomposes) (for the related 4-(aminomethyl)benzonitrile hydrochloride)[1] |

| Boiling Point | Data not available |

| Solubility | Reacts with water and other protic solvents. Soluble in aprotic organic solvents. |

Synthesis of 4-(Aminomethyl)benzoyl Chloride Hydrochloride

The synthesis of 4-(aminomethyl)benzoyl chloride hydrochloride typically proceeds from its corresponding carboxylic acid, 4-(aminomethyl)benzoic acid, through reaction with a chlorinating agent. The use of the hydrochloride salt of the starting material is crucial to protect the amine functionality from reacting with the chlorinating agent.

Reaction Principle

The primary transformation involves the conversion of a carboxylic acid to an acyl chloride. Thionyl chloride (SOCl₂) is a commonly used reagent for this purpose due to the clean byproducts (SO₂ and HCl as gases) it produces. The reaction proceeds via a nucleophilic acyl substitution mechanism.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of an aminobenzoyl chloride hydrochloride, adapted from established methods for similar compounds[3].

Materials:

-

4-(Aminomethyl)benzoic acid

-

Anhydrous Hydrogen Chloride (gas)

-

Thionyl chloride (SOCl₂)

-

Anhydrous, inert solvent (e.g., tetramethylene sulfone, dichloromethane)

-

Reaction vessel with a stirrer, reflux condenser, and gas inlet/outlet

Procedure:

-

Formation of the Hydrochloride Salt: In a reaction vessel under an inert atmosphere (e.g., dry nitrogen), dissolve 4-(aminomethyl)benzoic acid in an anhydrous, inert solvent.

-

Cool the solution and bubble anhydrous hydrogen chloride gas through the mixture with continuous stirring to precipitate the 4-(aminomethyl)benzoic acid hydrochloride salt as a slurry.

-

Chlorination Reaction: To the slurry, slowly add thionyl chloride (at least 1.2 molar equivalents) while maintaining a controlled temperature, typically between 20-40°C, with external cooling if necessary.

-

Reaction Completion: Continue stirring the mixture at this temperature for several hours until the reaction is complete, which can be monitored by the cessation of gas evolution (HCl and SO₂). The product, 4-(aminomethyl)benzoyl chloride hydrochloride, will precipitate as a solid.

-

Isolation and Purification: Isolate the product by filtration. Wash the collected solid with a dry, inert solvent (e.g., methylene chloride) to remove any residual solvent and unreacted thionyl chloride.

-

Drying: Dry the final product under vacuum to yield 4-(aminomethyl)benzoyl chloride hydrochloride.

Reactivity and Applications in Drug Discovery

The synthetic utility of 4-(aminomethyl)benzoyl chloride stems from its bifunctional nature, allowing for sequential or orthogonal reactions at its two reactive sites.

Nucleophilic Acyl Substitution

The acyl chloride group is a highly reactive electrophile that readily undergoes nucleophilic acyl substitution with a variety of nucleophiles, most notably amines, to form stable amide bonds. This reaction is a cornerstone of many synthetic routes in drug discovery.

Caption: General reaction of an amine with 4-(aminomethyl)benzoyl chloride to form an amide.

Role in Medicinal Chemistry

The benzamide moiety is a privileged scaffold in medicinal chemistry, appearing in a wide range of biologically active compounds. 4-(Aminomethyl)benzoyl chloride serves as a key building block for introducing this pharmacophore. Its derivatives have been investigated for a variety of therapeutic applications, including as antibacterial and anti-inflammatory agents[3]. The aminomethyl group provides a handle for further structural modifications, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. While specific drug examples directly utilizing 4-(aminomethyl)benzoyl chloride are not prevalent in the immediate search results, the closely related 4-(chloromethyl)benzoyl chloride is a known intermediate in the synthesis of the anticancer drug imatinib[4].

Safety and Handling

As with all reactive chemical reagents, proper safety precautions must be observed when handling 4-(aminomethyl)benzoyl chloride and its hydrochloride salt. The following information is based on data for structurally similar and reactive acyl chlorides.

-

Corrosivity: Acyl chlorides are corrosive and can cause severe skin burns and eye damage[5][6].

-

Toxicity: The compound may be harmful if swallowed or inhaled.

-

Reactivity: It reacts with water and other protic solvents, often vigorously, to release hydrochloric acid. It is also sensitive to moisture and should be stored under anhydrous conditions[5].

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. For larger quantities or in case of potential exposure to dust or vapors, a respirator may be necessary[5].

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, alcohols, and strong bases[6].

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for hazardous waste.

Conclusion

4-(Aminomethyl)benzoyl chloride is a valuable and versatile bifunctional reagent for organic synthesis, particularly in the field of drug discovery. Its ability to readily form stable amide bonds makes it an important building block for the synthesis of a wide array of pharmacologically relevant molecules. A thorough understanding of its nomenclature, properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for its effective and safe utilization in the laboratory. As research in medicinal chemistry continues to evolve, the demand for such adaptable and reactive intermediates is likely to grow, further solidifying the importance of 4-(aminomethyl)benzoyl chloride in the development of new therapeutics.

References

- Sigma-Aldrich. (n.d.). Safety Data Sheet for Benzoyl chloride.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 19604111, 4-(Aminomethyl)benzoyl chloride. Retrieved from [Link]

- Ali, A. A., et al. (2022). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Future Journal of Pharmaceutical Sciences, 8(1), 1-14.

- TCI Chemicals. (n.d.). Safety Data Sheet.

- BenchChem. (n.d.). Historical development of 4-Aminobenzoyl chloride synthesis.

- Fisher Scientific. (n.d.). Safety Data Sheet.

-

Beilstein Journals. (2013, October 30). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Retrieved from [Link]

- BenchChem. (n.d.). Application Notes and Protocols: Reaction of 4-(Chloromethyl)benzoyl chloride with Primary Amines.

-

U.S. Drug Enforcement Administration. (2018, February 24). Synthesis and Characterization of Benzoylfentanyl and Benzoylbenzylfentanyl. Retrieved from [Link]

- Sigma-Aldrich. (n.d.). 4-hydroxy benzoyl chloride.

-

Wikipedia. (n.d.). Benzoyl chloride. Retrieved from [Link]

- Sigma-Aldrich. (n.d.). 4-(Chloromethyl)benzoyl chloride.

Sources

4-(Aminomethyl)benzoyl chloride spectral data (NMR, IR, Mass Spec)

An In-Depth Technical Guide to 4-(Aminomethyl)benzoyl Chloride: Synthesis, Stability, and Spectral Characterization

Executive Summary

4-(Aminomethyl)benzoyl chloride (AMBC) represents a critical yet transient intermediate in the synthesis of high-performance polyamides, peptidomimetics, and antifibrinolytic drug conjugates. Structurally, it serves as a bifunctional linker, possessing both a nucleophilic primary amine (masked as a hydrochloride salt) and an electrophilic acyl chloride.[1]

This guide addresses a common challenge in industrial and academic research: the scarcity of direct spectral data for AMBC due to its inherent instability. As a free base, the molecule undergoes rapid self-polymerization. Therefore, this document focuses on the stable Hydrochloride Salt (AMBC·HCl) and the In-Situ Generated Species , providing validated protocols for synthesis, handling, and characterization via derivatization.

Chemical Identity & Stability Profile

The dual functionality of AMBC dictates its handling. In its free base form, the amine at position 1 reacts with the acid chloride at position 4 of a neighboring molecule, leading to uncontrolled formation of poly(4-aminomethylbenzamide).

Key Stability Rule: AMBC must be isolated and stored as the Hydrochloride Salt or generated in situ and used immediately.

| Property | Data |

| IUPAC Name | 4-(Aminomethyl)benzoyl chloride hydrochloride |

| Molecular Formula | |

| Molecular Weight | 206.07 g/mol (Salt); 169.61 g/mol (Free Base) |

| CAS Number | 80610-53-3 (HCl salt); 19604-11-1 (Free base - theoretical) |

| Physical State | Hygroscopic white to off-white crystalline solid (Salt) |

| Solubility | Reacts with water/alcohols; Soluble in dry polar aprotic solvents (DMSO, DMF) |

*Note: Solvents like DMSO may accelerate polymerization or react with the acid chloride over time. Anhydrous Dichloromethane (DCM) or Thionyl Chloride is preferred for the acid chloride form.

Synthesis & Preparation Protocol

Objective: Conversion of 4-(Aminomethyl)benzoic acid (PAMBA) to 4-(Aminomethyl)benzoyl chloride hydrochloride using Thionyl Chloride (

Mechanism: The reaction proceeds via a nucleophilic acyl substitution. The amine group is protonated by the HCl by-product (or excess HCl gas), protecting it from reacting with the acyl chloride.

Figure 1: Synthesis pathway and stability risk assessment. The hydrochloride salt prevents the "Polymerization" pathway shown in red.

Step-by-Step Protocol:

-

Suspension: Suspend 10.0 g (66 mmol) of finely powdered 4-(aminomethyl)benzoic acid in 50 mL of anhydrous toluene or DCM.

-

Activation: Add 15 mL (206 mmol, ~3 eq) of Thionyl Chloride dropwise under inert atmosphere (

). Add 2-3 drops of anhydrous DMF as a catalyst. -

Reflux: Heat to reflux (75-80°C) for 2-4 hours. The suspension will clear as the acid chloride forms.

-

Isolation:

-

Option A (Solid Isolation): Cool to room temperature. Add anhydrous diethyl ether to precipitate the hydrochloride salt. Filter under

and dry under vacuum. -

Option B (In-Situ Use): Evaporate excess

and solvent under reduced pressure.[2] Re-dissolve the residue immediately in the reaction solvent for the next step.

-

Spectral Data (The Core)

Due to the reactivity of the acid chloride, Derivatization (e.g., reaction with Methanol to form the methyl ester) is the standard method for purity validation. Direct analysis requires strictly anhydrous conditions.

A. Infrared Spectroscopy (FT-IR)

Mode: ATR (Solid State, Anhydrous)

The shift of the carbonyl stretch is the primary indicator of conversion from Acid (COOH) to Acid Chloride (COCl).

| Functional Group | Wavenumber ( | Intensity | Assignment |

| C=O (Acyl Chloride) | 1770 – 1785 | Strong | Characteristic shift (vs. 1680-1700 in precursor). |

| N-H (Ammonium) | 2800 – 3100 | Broad | |

| C-H (Aromatic) | 3030 – 3060 | Weak | Aromatic ring C-H stretch. |

| C-H (Methylene) | 2920 – 2950 | Medium | |

| C-Cl | 600 – 800 | Medium | C-Cl bond stretch (often obscured in fingerprint). |

B. Nuclear Magnetic Resonance (NMR)

Solvent:

1H NMR (400 MHz, Predicted/Reference): The aromatic ring exhibits an AA'BB' pattern typical of para-substitution. The electron-withdrawing COCl group deshields ortho-protons significantly more than the COOH group.

| Position | Shift ( | Multiplicity | Integration | Assignment |

| 8.5 – 8.8 | Broad Singlet | 3H | Ammonium protons (exchangeable with | |

| Ar-H (ortho to COCl) | 8.0 – 8.15 | Doublet ( | 2H | Deshielded by carbonyl. |

| Ar-H (meta to COCl) | 7.6 – 7.75 | Doublet ( | 2H | Ortho to aminomethyl group. |

| 4.1 – 4.2 | Singlet/Quartet | 2H | Benzylic methylene (coupled to |

13C NMR (100 MHz, Predicted):

| Carbon Type | Shift ( | Notes |

| C=O (Carbonyl) | 166.0 – 168.0 | Distinct from acid (169-170) and ester (166). |

| Ar-C (Ipso-COCl) | 133.0 – 135.0 | Quaternary carbon attached to COCl. |

| Ar-C (Ortho-COCl) | 130.0 – 131.5 | |

| Ar-C (Meta-COCl) | 128.0 – 129.5 | |

| Ar-C (Ipso-CH2) | 140.0 – 142.0 | Quaternary carbon attached to |

| 42.0 – 43.5 | Benzylic carbon. |

C. Mass Spectrometry (MS)

Technique: ESI-MS or EI-MS

Direct injection of the acid chloride usually results in hydrolysis or alcoholysis (if methanol is used as carrier).

-

Method: Dissolve sample in Methanol (MeOH).

-

Observed Species: Methyl 4-(aminomethyl)benzoate (

). -

m/z Calculation:

-

Acid Chloride MW: 169.61[3]

-

Methyl Ester MW: 165.19

-

Observed Peak (ESI+): 166.2 (

of methyl ester). -

Diagnostic: If the Acid Chloride was successfully formed, the mass spectrum in MeOH will show the methyl ester peak (166) quantitatively. If the starting material (Acid) remained, it would also show 166 but the IR would differ.

-

Quality Control & Validation Workflow

To ensure the material is active and not polymerized, follow this validation loop:

Figure 2: Quality Control Workflow. All three results must be positive to confirm high-quality reagent.

References

-

BenchChem . An In-Depth Technical Guide to the Dual Functionality of 4-Aminobenzoyl Chloride. Retrieved from

-

National Institutes of Health (NIH) - PubChem . 4-(Aminomethyl)benzoyl chloride Compound Summary. Retrieved from [3]

-

National Institute of Standards and Technology (NIST) . Benzoyl chloride, 4-methyl- (Related Structure Spectral Data). Retrieved from

-

Royal Society of Chemistry . Synthesis and Characterization of Aminomethylbenzoic Acid Derivatives. Retrieved from

Sources

Technical Guide: Solubility & Handling of 4-(Aminomethyl)benzoyl Chloride Hydrochloride

This guide details the solubility, handling, and reactivity profile of 4-(Aminomethyl)benzoyl chloride , specifically focusing on its hydrochloride salt form (CAS 39098-75-4).

Executive Summary: The "Bifunctional" Challenge

4-(Aminomethyl)benzoyl chloride is a high-value bifunctional building block containing both a nucleophilic primary amine and an electrophilic acid chloride. This dual nature dictates its physical state and solubility profile:

-

Free Base Instability: In its neutral form, the molecule instantly undergoes intermolecular self-condensation (polymerization), forming insoluble polyamides.

-

Stable Salt Form: To prevent this, the compound is synthesized, stored, and handled exclusively as the hydrochloride salt (–NH₃⁺ Cl⁻).

This guide addresses the solubility of the hydrochloride salt and the critical protocols required to solubilize it without triggering premature polymerization or hydrolysis.

Solubility Profile in Organic Solvents[1]

The solubility of 4-(aminomethyl)benzoyl chloride hydrochloride is governed by its ionic lattice energy. Unlike standard organic acid chlorides (e.g., Benzoyl chloride), which are soluble in non-polar solvents, this salt requires polar aprotic media or specific suspension protocols.

Quantitative & Qualitative Solubility Matrix

| Solvent | Solubility Status | Application Context | Stability Risk |

| Dichloromethane (DCM) | Insoluble / Slurry | Standard reaction medium. Used as a fine suspension. | Low. Inert to the acid chloride. |

| Tetrahydrofuran (THF) | Sparingly Soluble | Used for heterogeneous acylation. | Low. Ensure anhydrous (THF is hygroscopic). |

| NMP (N-Methyl-2-pyrrolidone) | Soluble | Preferred solvent for homogeneous coupling reactions. | Medium. Exothermic dissolution; use fresh/dry NMP. |

| DMF (Dimethylformamide) | Soluble | Alternative to NMP. | High. Can form Vilsmeier-Haack adducts with acid chlorides over time. Use immediately. |

| Toluene | Insoluble | Used for azeotropic drying or high-temp slurry reactions. | Low. |

| Water / Alcohols | Reactive (Incompatible) | DO NOT USE. Rapid hydrolysis or alcoholysis occurs. | Critical. Destroys reagent. |

Expert Insight: Do not attempt to find a solvent that "dissolves" the salt perfectly for storage. Dissolution in polar aprotic solvents (DMF/NMP) dissociates the ion pair, increasing the acidity of the protonated amine and making the acid chloride more susceptible to degradation. Prepare solutions immediately prior to use.

Critical Handling Workflows

The following diagrams illustrate the decision logic for handling this reagent based on your synthetic goal (Coupling vs. Polymerization).

Workflow 1: Preventing Self-Polymerization (Coupling)

When attaching this linker to a scaffold (e.g., an amine or alcohol), you must prevent the 4-(aminomethyl) group from reacting with its own tail.

Caption: Controlled coupling workflow. The base is added LAST to ensure the reagent reacts with the target nucleophile rather than itself.

Workflow 2: Deliberate Polymerization

If the goal is to synthesize poly(4-aminomethylbenzoate) or similar polyamides, the self-reaction is promoted.

Caption: Mechanism of self-condensation when the amine is deprotonated in the absence of an external electrophile.

Experimental Protocols

Protocol A: Synthesis of the HCl Salt (From Acid)

Since the commercial shelf-life is limited, fresh preparation is recommended for sensitive applications.

-

Suspension: Suspend 4-(aminomethyl)benzoic acid (1.0 eq) in anhydrous Dichloromethane (DCM) (10 vol).

-

Catalyst: Add catalytic DMF (2-3 drops).

-

Chlorination: Add Oxalyl Chloride (1.5 eq) dropwise at 0°C.

-

Note: Thionyl chloride (SOCl₂) can also be used (reflux, neat), but Oxalyl Chloride/DCM is milder and yields a cleaner precipitate.

-

-

Reaction: Stir at Room Temperature (RT) for 2–4 hours. The suspension will evolve gas (CO, CO₂, HCl) and may become homogeneous before the product reprecipitates or remains suspended.

-

Isolation: Remove solvent in vacuo. If using SOCl₂, co-evaporate with Toluene to remove traces of acid.

-

Result: White to pale yellow solid (HCl salt). Store under Argon at -20°C.

Protocol B: Coupling to a Primary Amine (Schotten-Baumann Conditions)

To couple 4-(aminomethyl)benzoyl chloride to an amine (R-NH₂):

-

Preparation: Dissolve the target amine (R-NH₂, 1.0 eq) and DIEA (Diisopropylethylamine, 2.5 eq) in anhydrous DCM at 0°C.

-

Addition: Add solid 4-(aminomethyl)benzoyl chloride HCl (1.1 eq) in portions to the stirring amine solution.

-

Why Solid? Adding it as a solid prevents the need to dissolve it in a "risky" solvent like DMF. It will dissolve as it reacts.[1]

-

-

Workup: After 1 hour, quench with water. The product will likely be in the organic layer (if R is lipophilic) or precipitate.

Troubleshooting & Stability

| Observation | Root Cause | Corrective Action |

| Formation of insoluble gum | Polymerization (Self-condensation). | Ensure the temperature is kept low (0°C) during mixing. Do not add base to the acid chloride before the target nucleophile is present. |

| Low Yield / Hydrolysis | Wet solvents or old reagent. | Use anhydrous solvents (molecular sieves). Verify reagent quality by testing a small aliquot with methanol (should form methyl ester immediately). |

| Yellow/Orange Color | Oxidation of the amine. | The HCl salt should be white. Yellowing indicates free amine oxidation. Recrystallize or re-synthesize. |

References

-

BenchChem. (2025).[2][1][3][4] An In-depth Technical Guide to 4-Aminobenzoyl Chloride. Retrieved from

-

National Institutes of Health (NIH). (2025). PubChem Compound Summary for CID 19604111: 4-(Aminomethyl)benzoyl chloride. Retrieved from [5]

-

Sigma-Aldrich. (2025). 4-(Chloromethyl)benzoyl chloride Product Specification. Retrieved from

-

TSI Journals. (2014). Ultrasound-promoted solvent- and catalyst-free benzoylation of amines. Retrieved from

Sources

The Hydrochloride Necessity: A Technical Guide to 4-(Aminomethyl)benzoyl chloride

Executive Summary

4-(Aminomethyl)benzoyl chloride is the activated acid chloride derivative of 4-(aminomethyl)benzoic acid (PAMBA) . Unlike its structural cousin 4-aminobenzoic acid (PABA), this molecule features a methylene spacer (

The Core Technical Challenge: The free base of 4-(aminomethyl)benzoyl chloride is inherently unstable. The aliphatic amine (highly nucleophilic) will instantaneously react with the acyl chloride (highly electrophilic) of a neighboring molecule, leading to rapid, uncontrollable intermolecular polymerization.

The Solution:

This compound must be synthesized, isolated, and stored exclusively as the hydrochloride salt . In this form, the amine is protonated (

Historical Genesis & Medicinal Significance

The Antifibrinolytic Era (1960s)

The history of this molecule is inextricably linked to the discovery of antifibrinolytic agents. In the 1950s and 60s, researchers like Fritz Markwardt sought compounds that could inhibit plasminogen activation to control bleeding.

While

-

PABA (4-aminobenzoic acid): Inactive as an antifibrinolytic.

-

PAMBA (4-aminomethylbenzoic acid): Highly active.[1] The introduction of the methylene group mimicked the distance between the carboxyl and amino groups in lysine.

4-(Aminomethyl)benzoyl chloride emerged not as a drug itself, but as the critical activated intermediate required to derivatize PAMBA—creating esters and amides for prodrug strategies and peptidomimetics.

Synthetic Logic & Mechanistic Constraints[2]

To synthesize this molecule, one cannot simply "mix and heat." The mechanism relies on a delicate balance of pH and kinetics.

The "Zwitterion" Problem

The starting material, PAMBA, exists as a zwitterion (

The Mechanism[2][4]

-

Activation:

converts the carboxylic acid to an unstable acyl chlorosulfite intermediate. -

Substitution: Chloride ion attacks the carbonyl, expelling

and -

Protection (Critical): The reaction generates

gas.[3][4] This is not merely a byproduct; it is a reagent .[5] The

Diagram 1: Mechanistic Pathway

The following diagram illustrates the transformation and the critical protonation state required to prevent polymerization.

Caption: Mechanistic pathway showing the necessity of the protonated amine to prevent self-polymerization.

Detailed Experimental Protocol

Safety Warning: Thionyl chloride is corrosive and releases toxic

Reagents

-

Precursor: 4-(Aminomethyl)benzoic acid (PAMBA) [CAS: 56-91-7] - 5.0 g (33.1 mmol).

-

Reagent/Solvent: Thionyl Chloride (

) - 20 mL (275 mmol, ~8.3 equiv). -

Catalyst: N,N-Dimethylformamide (DMF) - 2 drops (Optional, accelerates reaction).

-

Isolation Solvent: Anhydrous Diethyl Ether or Dichloromethane (DCM).

Step-by-Step Methodology

-

Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Attach a drying tube (calcium chloride) or an inert gas line (

/Ar) to the top of the condenser to exclude atmospheric moisture. -

Addition: Charge the flask with 5.0 g of solid PAMBA. Carefully add 20 mL of Thionyl Chloride. The solid will initially not dissolve. Add 2 drops of DMF.

-

Reaction:

-

Heat the mixture gently to reflux (

). -

Observation: Vigorous evolution of gas (

) will occur. The solid will gradually dissolve as it converts to the acid chloride. -

Maintain reflux for 2–3 hours until the solution is clear and gas evolution ceases.

-

-

Isolation (The Critical Step):

-

Cool the mixture to room temperature.

-

Connect the flask to a rotary evaporator. Remove excess thionyl chloride under reduced pressure. Note: Use a trap with NaOH solution to neutralize the acidic vapors.

-

Result: You will obtain a viscous, off-white oil or semi-solid.

-

-

Crystallization/Trituration:

-

Add 30 mL of anhydrous Diethyl Ether or DCM to the residue.

-

The acid chloride hydrochloride is insoluble in ether and will precipitate as a white crystalline solid.

-

Filter the solid rapidly under an inert atmosphere (nitrogen blanket) or in a dry box. This compound is highly hygroscopic .

-

-

Storage: Store in a tightly sealed container, under Argon, at

.

Diagram 2: Synthesis Workflow

Caption: Operational workflow for the isolation of the hydrochloride salt.

Comparison of Chlorinating Agents

While Thionyl Chloride is the standard, other agents exist. The choice depends on the sensitivity of the substrate and the desired purity.

| Reagent | Byproducts | Advantages | Disadvantages |

| Thionyl Chloride ( | Byproducts are gases (easy removal); Cheap. | Harsh acidic conditions; Requires heat.[6] | |

| Oxalyl Chloride | Milder (Room Temp); Catalytic DMF works well. | More expensive; CO gas is toxic/odorless. | |

| Phosphorus Pentachloride ( | Very strong reagent. | Difficult workup ( |

Applications in Drug Discovery[6][8][9]

Covalent Protease Inhibitors

The 4-(aminomethyl)benzoyl scaffold is structurally homologous to the side chain of Lysine.

-

Mechanism: The acid chloride can be reacted with a "warhead" or a peptide sequence to create inhibitors for serine proteases (like Trypsin or Plasmin) that cleave at Lysine residues.

-

Utility: The rigid benzene ring restricts conformational freedom, potentially increasing selectivity compared to flexible aliphatic linkers.

Peptidomimetics & Surface Functionalization

-

Solid Phase Synthesis: Used to introduce a rigid linker into peptide chains.

-

Surface Chemistry: The acid chloride reacts with hydroxyl-terminated surfaces (e.g., PEGylated nanoparticles), leaving the free amine (after deprotection/neutralization) available for further conjugation of drugs or imaging agents.

References

-

Markwardt, F. (1978). Synthetic Inhibitors of Fibrinolysis. In: Handbook of Experimental Pharmacology. Springer, Berlin, Heidelberg.

-

BenchChem. (2025).[7] Historical development of 4-Aminobenzoyl chloride synthesis. (Note: General protocols for aminobenzoyl derivatives). [7]

-

PubChem. 4-(Aminomethyl)benzoic acid (PAMBA) Compound Summary. National Library of Medicine.

-

Meredith, D., et al. (1998). 4-Aminomethylbenzoic acid is a non-translocated competitive inhibitor of the epithelial peptide transporter PepT1.[8] Journal of Physiology.

-

ResearchGate. (2024).[9] Discussions on Acid Chloride Synthesis from Amino Acids.

Sources

- 1. Aminomethylbenzoic acid - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. youtube.com [youtube.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. 4-Aminobenzoyl Chloride|Research Chemical|CAS 16106-38-0 [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. 4-Aminomethylbenzoic acid is a non-translocated competitive inhibitor of the epithelial peptide transporter PepT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

A Theoretical and Practical Guide to the Reactivity of 4-(Aminomethyl)benzoyl Chloride

Abstract: 4-(Aminomethyl)benzoyl chloride is a heterobifunctional molecule of significant interest in chemical synthesis, serving as a critical building block for pharmaceuticals, polymers, and bioconjugation linkers.[1] Its unique structure, featuring both a highly electrophilic acyl chloride and a nucleophilic aminomethyl group, presents a dichotomy in reactivity that is both synthetically useful and challenging to control. This in-depth guide provides a theoretical framework for understanding this dual reactivity, grounded in computational chemistry principles. We will explore the molecule's electronic structure, predict its reaction pathways, and discuss the critical challenge of self-polymerization. This theoretical analysis is bridged with field-proven experimental protocols designed to manage its reactivity, emphasizing the strategic use of its commercially available hydrochloride salt and protective group chemistry to achieve selective transformations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of this versatile reagent.

Introduction: The Duality of a Heterobifunctional Reagent

4-(Aminomethyl)benzoyl chloride (AMBC) embodies a classic challenge in organic synthesis: managing multiple reactive centers within a single molecule. The benzene ring is substituted with two functional groups of opposing chemical nature:

-

The Acyl Chloride (-COCl): This group is a powerful electrophile. The carbonyl carbon is rendered highly electron-deficient by the strong electron-withdrawing effects of both the oxygen and chlorine atoms, making it a prime target for nucleophilic attack.[1] This functionality is the cornerstone of its use as an acylating agent.[2]

-

The Aminomethyl (-CH₂NH₂): The primary amine, with its lone pair of electrons on the nitrogen atom, is a potent nucleophile.[1] It readily reacts with a wide range of electrophiles.

This inherent duality is the source of both AMBC's synthetic utility and its primary challenge. If left uncontrolled, the nucleophilic amine of one molecule can readily attack the electrophilic acyl chloride of another, leading to rapid self-polymerization.[1] Understanding the electronic properties that govern this reactivity is paramount to controlling its chemical behavior.

Caption: Molecular structure of 4-(Aminomethyl)benzoyl chloride highlighting its reactive centers.

Part 1: Theoretical Analysis of Electronic Structure and Reactivity

To predict and control the reactivity of AMBC, we turn to computational chemistry, specifically Density Functional Theory (DFT). DFT calculations provide a robust framework for understanding the electronic landscape of a molecule.[3][4] A common and effective approach involves using the B3LYP functional with a 6-31G(d,p) or higher basis set, which offers a good balance of computational accuracy and efficiency for organic molecules.[5][6]

Molecular Electrostatic Potential (MEP) Analysis: An MEP map is a powerful visualization tool that illustrates the charge distribution across a molecule. For AMBC, the MEP would show a deep, electron-deficient region (typically colored blue) concentrated around the carbonyl carbon of the acyl chloride, confirming its high electrophilicity. Conversely, a region of high electron density (colored red) would be localized on the nitrogen atom of the aminomethyl group, highlighting its nucleophilic character. This visualization provides an intuitive confirmation of the molecule's dual reactivity.

Frontier Molecular Orbital (FMO) Theory: FMO theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

LUMO: The LUMO represents the lowest energy location for an incoming electron. In AMBC, the LUMO is predominantly centered on the π* anti-bonding orbital of the carbonyl group in the acyl chloride. This indicates that a nucleophilic attack will overwhelmingly target this site.

-

HOMO: The HOMO represents the location of the most available (highest energy) electrons. For AMBC, the HOMO is primarily located on the nitrogen atom of the aminomethyl group. This confirms the amine as the most potent nucleophilic site within the molecule.

The energy gap between the HOMO and LUMO also provides insight into the molecule's overall stability; a smaller gap suggests higher reactivity.

Quantitative Reactivity Descriptors: DFT calculations can furnish quantitative data that serve as powerful predictors of reactivity.

| Parameter | Atom/Group | Expected Theoretical Value | Implication on Reactivity |

| Mulliken Atomic Charge | Carbonyl Carbon (C=O) | Highly Positive | High electrophilicity, susceptible to nucleophilic attack. |

| Mulliken Atomic Charge | Amine Nitrogen (NH₂) | Highly Negative | High nucleophilicity, readily donates electrons. |

| Bond Length (C-Cl) | Acyl Chloride | ~1.8 Å | Relatively long and weak bond, facilitating chloride as a good leaving group. |

| HOMO-LUMO Energy Gap | Entire Molecule | Relatively Small | Indicates high intrinsic reactivity.[5] |

Table 1: Predicted quantitative reactivity descriptors for 4-(Aminomethyl)benzoyl chloride based on DFT calculations.

Part 2: Mechanistic Pathways and the Inevitability of Self-Reaction

The electronic properties discussed above dictate the molecule's behavior in a reaction mixture. The most significant challenge is the intermolecular reaction, or self-polymerization.

Caption: The competing pathway of self-polymerization in unprotected AMBC.

The lone pair of the amine group on one AMBC molecule acts as the nucleophile, attacking the highly electrophilic carbonyl carbon of a second molecule. This nucleophilic acyl substitution reaction proceeds via a tetrahedral intermediate, eliminating HCl and forming a stable amide bond.[7][8] This process creates a dimer which still possesses a reactive amine at one end and a reactive acyl chloride at the other, leading to rapid chain propagation and the formation of a polyamide.

This self-reaction is often so favorable that it precludes the use of unprotected AMBC in reactions where both groups are intended to remain free for subsequent, distinct chemical steps.

Part 3: Experimental Control and Validated Protocols

The key to harnessing the synthetic potential of AMBC lies in controlling its dual reactivity. This is typically achieved in two ways: using the hydrochloride salt or employing protecting group chemistry.

Strategy 1: Leveraging the Hydrochloride Salt

The most common commercially available form of AMBC is 4-(aminomethyl)benzoyl chloride hydrochloride. In this salt form, the aminomethyl group is protonated (-CH₂NH₃⁺Cl⁻).

Causality: Protonation of the amine effectively neutralizes its nucleophilicity. The lone pair of electrons on the nitrogen is engaged in a bond with a proton and is therefore unavailable to attack an electrophile. This elegant solution prevents self-polymerization and allows the acyl chloride to react selectively.[9]

Experimental Protocol: Selective Acylation using AMBC Hydrochloride This protocol describes a typical reaction with an alcohol to form an ester.

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the alcohol substrate (1.0 eq.) and a non-nucleophilic base such as pyridine or triethylamine (2.2 eq.) in an anhydrous, aprotic solvent (e.g., Dichloromethane or THF).[10]

-

Expert Insight: Two equivalents of base are required. The first equivalent neutralizes the HCl that is part of the starting material, liberating the free acyl chloride. The second equivalent neutralizes the HCl generated during the acylation reaction.[11]

-

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Add 4-(aminomethyl)benzoyl chloride hydrochloride (1.1 eq.) portion-wise, ensuring the internal temperature does not rise significantly.

-

Reaction Monitoring (Self-Validation): Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A successful reaction will show the consumption of the starting alcohol and the appearance of a new, higher Rf (less polar) product spot.

-

Work-up and Purification: Upon completion, quench the reaction with water. Separate the organic layer, wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Caption: Experimental workflow for selective acylation using AMBC hydrochloride.

Strategy 2: Amine Protection with a Boc Group

For multi-step syntheses where the amine needs to be revealed under specific, non-acidic conditions, a protecting group strategy is superior. The tert-butyloxycarbonyl (Boc) group is ideal as it is stable to the basic conditions of acylation but is easily removed under acidic conditions.[12][13]

Experimental Protocol: N-Boc Protection of 4-(Aminomethyl)benzoic Acid The protection is best performed on the corresponding carboxylic acid before conversion to the acyl chloride.

-

Dissolution: Dissolve 4-(aminomethyl)benzoic acid (1.0 eq.) in a mixture of dioxane and water.

-

Basification: Add a base such as sodium hydroxide or triethylamine to deprotonate the carboxylic acid and ensure the amine is in its free, nucleophilic state.

-

Boc Anhydride Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) to the solution and stir vigorously at room temperature overnight.[14]

-

Isolation: Acidify the reaction mixture with a mild acid (e.g., citric acid) to protonate the carboxylate, causing the N-Boc protected product to precipitate. Filter and dry the solid.

-

Conversion to Acyl Chloride: The resulting N-Boc-4-(aminomethyl)benzoic acid can then be safely converted to the highly reactive acyl chloride using standard reagents like thionyl chloride (SOCl₂) or oxalyl chloride without the risk of self-polymerization.

The resulting Boc-protected acyl chloride is an exceptionally useful building block, allowing for clean acylation reactions. The Boc group can be removed later in the synthetic sequence using a strong acid like trifluoroacetic acid (TFA) in dichloromethane.[14][15]

Conclusion

The reactivity of 4-(aminomethyl)benzoyl chloride is a compelling case study in the principles of physical organic chemistry. Theoretical calculations, including MEP and FMO analyses, accurately predict its dual electrophilic and nucleophilic nature, which manifests practically in a strong tendency towards self-polymerization. However, by understanding these foundational principles, chemists can implement robust control strategies. The use of the hydrochloride salt provides a simple and effective method for selective acylation, while protecting group strategies, such as Boc protection, offer orthogonal control for more complex synthetic endeavors. A thorough grasp of both the theoretical underpinnings and the practical handling protocols is essential for any researcher aiming to successfully utilize this versatile and powerful bifunctional reagent.

References

-

Revealing the contributions of DFT to the spectral interpretation for an amino benzoyl thiourea derivative: Insights into experimental studies from theoretical perspectives, and biological evaluation. New Journal of Chemistry (RSC Publishing). [Link]

-

Nucleophilic Acyl Substitution. ChemTalk. [Link]

-

Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry. [Link]

-

What is the mechanism to nucleophilic acyl substitution? Quora. [Link]

-

Nucleophilic Acyl Substitution Reactions. Chemistry LibreTexts. [Link]

-

Carboxylic Acid Derivatives: Nucleophilic Acyl Substitution Reactions. University of Babylon. [Link]

-

Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. PMC - NIH. [Link]

-

Quantum computational, spectroscopic investigations on 6-aminobenzimidazole by DFT/TD-DFT with different solvents and molecular docking studies. ResearchGate. [Link]

-

Molecular Docking and Quantum Chemical Computations of 4-Chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic Acid Based on Density Functional Theory. Taylor & Francis Online. [Link]

-

An aqueous solution of a primary or secondary amine reacts with a... Pearson. [Link]

-

Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. PMC - NIH. [Link]

-

Using benzoyl chloride derivatization to improve small-molecule analysis in biological samples by LC-MS/MS. ResearchGate. [Link]

-

Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

-

Reactions of Acyl halide. Toppr. [Link]

-

Reactions of Acyl Chlorides with Primary Amines. Chemistry LibreTexts. [Link]

-

acyl chlorides with ammonia or primary amines. Chemguide. [Link]

-

Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. PMC - NIH. [Link]

-

DFT Quantum-Chemical Calculation of Thermodynamic Parameters and DSC Measurement of Thermostability of Novel Benzofuroxan Derivatives Containing Triazidoisobutyl Fragments. MDPI. [Link]

-

BOC Protection and Deprotection. J&K Scientific LLC. [Link]

-

Benzoyl Chloride Procurement Guide. ChemAnalyst. [Link]

-

A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Academia.edu. [Link]

-

Reactivity of Carboxamides toward Benzoyl Chloride in Acetonitrile. ResearchGate. [Link]

-

Organic Chemistry Revision Sheets - Acyl Chlorides | Nucleophilic Addition-Elimination (with amines). Revisionsheets.co.uk. [Link]

-

4-(Aminomethyl)benzoyl chloride. PubChem. [Link]

-

Benzoyl chloride – Knowledge and References. Taylor & Francis. [Link]

-

Accidental synthesis of fluorescence polymer. Sciencemadness.org. [Link]

-

Study of the radical polymerization mechanism and its application in the preparation of high-performance PMMA by reactive extrusion. RSC Publishing. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. Revealing the contributions of DFT to the spectral interpretation for an amino benzoyl thiourea derivative: Insights into experimental studies from theoretical perspectives, and biological evaluation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. One moment, please... [chemistrytalk.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Reactions of Acyl halide [simply.science]

- 12. Boc-Protected Amino Groups [organic-chemistry.org]

- 13. mcours.net [mcours.net]

- 14. jk-sci.com [jk-sci.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Technical Guide: Acylation Strategies using 4-(Aminomethyl)benzoyl Chloride

This Application Note and Protocol Guide is designed for researchers and drug development professionals. It prioritizes the technical nuance required to handle 4-(Aminomethyl)benzoyl chloride , a bifunctional reagent prone to self-polymerization if mishandled.[1]

Executive Summary

4-(Aminomethyl)benzoyl chloride is a critical acylating agent used to introduce the 4-(aminomethyl)benzoyl moiety—a rigid phenyl spacer often utilized in serine protease inhibitors (mimicking lysine/arginine side chains), antifibrinolytic agents (PAMBA derivatives), and PROTAC linkers .

The Challenge: This molecule is inherently unstable in its free base form. It contains both a nucleophile (primary amine) and a potent electrophile (acyl chloride).[2] Without proper handling, it undergoes rapid intermolecular self-condensation , forming insoluble polyamides (oligomers) instead of the desired product.

The Solution: Successful acylation requires one of two strategies:

-

The "Gold Standard" (Protected): Using the N-Boc protected derivative to mask the nucleophile during coupling.

-

The "Direct Method" (Salt Form): Utilizing the Hydrochloride salt (HCl) where the amine is protonated (

) and non-nucleophilic, under strictly controlled pH conditions.

Compound Profile & Stability

| Property | Specification |

| Compound Name | 4-(Aminomethyl)benzoyl chloride hydrochloride |

| CAS Number | 80610-53-3 (HCl salt) / 16106-38-0 (Parent acid ref) |

| Molecular Weight | 206.07 g/mol (HCl salt) |

| Physical State | White to off-white crystalline solid (Hygroscopic) |

| Storage | -20°C, under Argon/Nitrogen.[1] Strictly anhydrous. |

| Reactivity Class | Bifunctional: Acyl Chloride (Electrophile) + Amine (Nucleophile) |

Critical Warning: Never neutralize the hydrochloride salt of this reagent before it is in the presence of the target nucleophile. Neutralization releases the free amine, triggering immediate polymerization.

Mechanistic Insight: The Polymerization Trap

The following diagram illustrates the competition between the desired acylation of your target amine and the catastrophic self-polymerization of the reagent.

Caption: Pathway analysis showing the risk of self-polymerization upon premature deprotonation.

Experimental Protocols

Protocol A: The "Gold Standard" (Boc-Protection Route)

Recommended for: High-value drug targets, complex synthesis, and when high purity is non-negotiable.[1] Concept: Use 4-(Boc-aminomethyl)benzoyl chloride . The Boc group prevents self-reaction.

Materials:

-

4-(Boc-aminomethyl)benzoic acid (commercially available).

-

Thionyl Chloride (

) or Oxalyl Chloride. -

Target Amine.[2]

-

Dichloromethane (DCM, anhydrous).

-

Triethylamine (TEA) or DIPEA.

Step-by-Step:

-

Activation: Dissolve 4-(Boc-aminomethyl)benzoic acid (1.0 eq) in anhydrous DCM. Add Oxalyl Chloride (1.2 eq) and a catalytic drop of DMF. Stir at room temperature for 2 hours until gas evolution ceases.

-

Note: Evaporate solvent to isolate the solid acid chloride if the target amine is sensitive to excess oxalyl chloride.

-

-

Coupling: Dissolve the Target Amine (1.0 eq) and DIPEA (1.5 eq) in anhydrous DCM. Cool to 0°C.

-

Addition: Add the prepared Boc-acid chloride (dissolved in minimal DCM) dropwise to the target amine solution.

-

Reaction: Warm to room temperature and stir for 2–4 hours.

-

Workup: Wash with 1M HCl (removes excess amine), saturated

, and brine. Dry over -

Deprotection: Treat the resulting amide with TFA/DCM (1:1) to remove the Boc group, yielding the final 4-(aminomethyl)benzamide derivative.

Protocol B: The "Direct Method" (HCl Salt Route)

Recommended for: Robust substrates, scale-up (cost-sensitive), or when protection/deprotection steps must be avoided.

Concept: Use 4-(aminomethyl)benzoyl chloride hydrochloride . The amine is protonated (

Option B1: Schotten-Baumann (Biphasic)

Best for reacting with aliphatic amines.[1]

-

Setup: Dissolve the Target Amine (1.0 eq) in 10% aqueous NaOH (2.5 eq). Cool to 0°C.

-

Addition: Dissolve 4-(aminomethyl)benzoyl chloride hydrochloride (1.1 eq) in a minimal amount of dry DCM (or add as a finely divided solid if solubility is poor).

-

Reaction: Vigorously stir the biphasic mixture. Add the acid chloride solution dropwise.[2]

-

Mechanism:[3] The NaOH neutralizes the HCl generated from the acylation and the HCl protecting the reagent. However, because the acyl chloride reacts with the target amine faster than the reagent's amine can be deprotonated and compete, the desired product dominates.

-

-

Workup: The product often precipitates. If not, extract with DCM.

Option B2: Anhydrous Conditions (Tricky)

Best for reacting with anilines or non-basic nucleophiles.

-

Suspend: Suspend 4-(aminomethyl)benzoyl chloride hydrochloride (1.1 eq) in anhydrous DCM.

-

Add Target: Add the Target Amine (1.0 eq).

-

Base Addition (CRITICAL): Add Pyridine (2.2 eq) dropwise very slowly at 0°C.

-

Expert Tip: Do NOT use strong bases like TEA initially. Pyridine is a weaker base and less likely to rapidly deprotonate the aliphatic amine of the reagent before the acylation occurs.

-

Observation: The solid reagent will slowly dissolve as it reacts.

-

Applications in Drug Discovery[4]

Serine Protease Inhibitors

The 4-(aminomethyl)benzoyl group (PAMBA moiety) is a classic pharmacophore. The terminal amine (

PROTAC Linkers

This moiety provides a rigid "phenyl" spacer with defined geometry, unlike flexible PEG chains. It is used to fine-tune the distance between the E3 ligase ligand and the protein of interest.

Antifibrinolytics

Derivatives of PAMBA are used to inhibit plasminogen activation. The acylation of lysine mimics using this chloride is a standard synthetic pathway.

Troubleshooting & Expert Tips

| Issue | Probable Cause | Corrective Action |

| Insoluble Precipitate | Polymerization of the reagent. | You likely added base to the reagent before the target amine was present. Switch to Protocol A (Boc-protection). |

| Low Yield | Hydrolysis of Acid Chloride. | Ensure solvents are strictly anhydrous. If using Protocol B1, increase the excess of acid chloride. |

| Sticky Gum Formation | Mixed oligomers. | The reaction concentration is too high. Dilute the reaction to <0.1 M to favor intermolecular reaction with the target over polymerization. |

References

-

BenchChem. 4-Aminobenzoyl chloride: Synthesis and Applications. (Accessed 2026).[4] Link

-

Sigma-Aldrich. 4-(Aminomethyl)benzoic acid Product Page. (Accessed 2026).[4] Link

-

PubChem. 4-(Aminomethyl)benzoyl chloride Compound Summary. National Library of Medicine. Link

-

Sano, T. "Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA." Synthesis, 1999, 1141-1144. (Describes general benzoylation kinetics). Link

-

US Patent 3681450A. Preparation of p-aminobenzoyl chloride salts. (Historical context on handling amino-acid chlorides). Link

Sources

Application Note: 4-(Aminomethyl)benzoyl Chloride in Peptide Synthesis

The following Application Note and Protocol guide is designed for researchers and drug development professionals. It addresses the technical nuances of utilizing 4-(aminomethyl)benzoyl chloride (and its protected derivatives) as a rigid linker or spacer in peptide synthesis.

Executive Summary

The incorporation of 4-(aminomethyl)benzoic acid (Amb) residues into peptide backbones is a critical strategy for constraining conformational flexibility, improving proteolytic stability, and designing peptidomimetics. While standard coupling reagents (e.g., HATU, DIC) are often sufficient for Amb, the use of 4-(aminomethyl)benzoyl chloride —specifically its N-protected forms (e.g., Fmoc-Amb-Cl) —is indispensable for "difficult sequences," sterically hindered couplings, or on-resin cyclization steps where high reactivity is required to overcome aggregation.

Critical Advisory: The free amine form of 4-(aminomethyl)benzoyl chloride is chemically unstable due to rapid intermolecular self-polymerization. In peptide synthesis contexts, this reagent implies either the hydrochloride salt (handled under strict pH control) or, more commonly, the N-Fmoc protected acid chloride . This guide focuses on the latter for robust SPPS integration.

Scientific Grounding & Chemistry

The Role of the Amb Linker

The Amb unit serves as a rigid aromatic spacer (~5 Å distance) that mimics the trans-amide bond geometry but lacks the rotational freedom of aliphatic linkers (e.g., Gly, Ahx).

-

Pharmacokinetics: Increases resistance to endopeptidases by disrupting the recognition motif.

-

Structure: Induces turn structures or extends the backbone in "stapled" peptides.

Why Acid Chlorides?

While Fmoc-Amb-OH can be activated via benzotriazoles (HOBt) or uronium salts (HATU), these active esters may fail during:

-

Aggregation: When the growing peptide chain forms β-sheets, steric access is blocked.

-

Low Nucleophilicity: Coupling to N-methylated amino acids or weak amines (e.g., anilines).

-

Acylation Kinetics: Acid chlorides (R-COCl) are among the most reactive acylating species, reacting orders of magnitude faster than OBt esters, often driving reactions to completion in minutes rather than hours.

Mechanism of Action

The protocol relies on the in situ generation or isolation of Fmoc-Amb-Cl, followed by base-catalyzed acylation of the resin-bound amine.

Figure 1: Reaction pathway for the conversion of Fmoc-Amb-OH to the acid chloride and subsequent coupling to the peptide resin. Note the requirement for base to scavenge HCl.

Preparation Protocol: Fmoc-4-(aminomethyl)benzoyl chloride

Objective: Synthesize high-purity Fmoc-Amb-Cl from Fmoc-Amb-OH for immediate use or short-term storage.

Materials

-